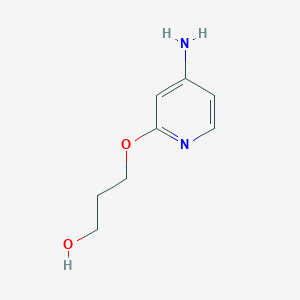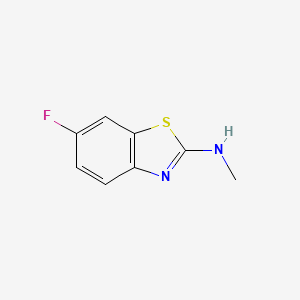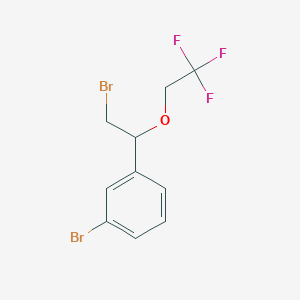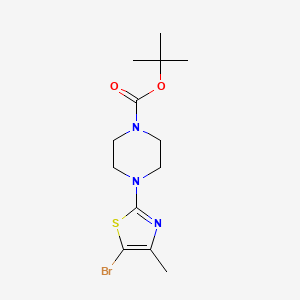
4,6-Difluoropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative characterized by the presence of two fluorine atoms at the 4th and 6th positions and a cyano group at the 5th position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropyrimidine-5-carbonitrile typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. For instance, the synthesis might begin with the preparation of 4,6-dichloropyrimidine, followed by its fluorination using potassium fluoride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like DMSO or acetonitrile.
Cyclization: Catalysts like Lewis acids or bases under controlled temperature conditions.
Major Products:
Substituted Pyrimidines: Products where the fluorine atoms are replaced by other functional groups.
Heterocyclic Compounds: More complex structures formed through cyclization reactions.
Applications De Recherche Scientifique
4,6-Difluoropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of antiviral and anticancer agents. Its derivatives have shown activity against various biological targets, including enzymes and receptors.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Employed in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
Mécanisme D'action
The mechanism of action of 4,6-Difluoropyrimidine-5-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as tyrosine kinase inhibitors, blocking the ATP binding site of the enzyme and preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Difluoropyrimidine-5-carbonitrile.
4,6-Dibromopyrimidine: Another halogenated pyrimidine with similar reactivity but different physical properties.
2,4-Difluoropyrimidine: A compound with fluorine atoms at different positions, leading to different chemical behavior.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the cyano group, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C5HF2N3 |
|---|---|
Poids moléculaire |
141.08 g/mol |
Nom IUPAC |
4,6-difluoropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5HF2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H |
Clé InChI |
KOXFPKGXQVRRMF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)F)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)

![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)
![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)



